molecular formula C14H12N2O2 B3144263 9H-xanthene-9-carbohydrazide CAS No. 5484-20-8

9H-xanthene-9-carbohydrazide

Cat. No.: B3144263
CAS No.: 5484-20-8
M. Wt: 240.26 g/mol
InChI Key: VDVNAWMSFFMKDT-UHFFFAOYSA-N
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Description

9H-xanthene-9-carbohydrazide is a chemical compound with the molecular formula C14H12N2O2 . It has a molecular weight of 240.26 . This compound belongs to the class of xanthenes, which are oxygen-incorporating tricyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 32 bonds; 20 non-H bonds, 13 multiple bonds, 1 rotatable bond, 1 double bond, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 N hydrazine, and 1 aromatic ether .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 240.26 . The compound should be stored at refrigerated temperatures .

Scientific Research Applications

1. Synthesis and Biological Activities

9H-xanthene derivatives, including 9H-xanthene-9-carbohydrazide, have been explored for their versatile synthesis methodologies and biological applications. These derivatives show significant biological activity, including as neuroprotectors, antitumors, and antimicrobials. However, concerns about their pharmacokinetic properties and safety need addressing for clinical applications (Maia et al., 2020).

2. Chemical Synthesis Techniques

Innovative chemical synthesis techniques, such as electrochemical dehydrogenative cross-coupling, have been developed for preparing functionalized 9H-xanthenes. This method features high atom economy and excellent functional-group tolerance, making it relevant for pharmaceutical chemistry applications (Yang et al., 2020).

3. Natural Occurrence and Synthesis

Xanthones, closely related to 9H-xanthene derivatives, are produced by fungi, lichens, and bacteria as secondary metabolites. Their synthesis, especially for the partially saturated derivatives, poses a challenge, indicating an area for further research (Masters & Bräse, 2012).

4. Antiallergic Activities

9H-xanthene derivatives have been synthesized and evaluated for antiallergic activities. The efficacy of these compounds in antiallergic applications correlates with substituent size, suggesting a potential avenue for developing new antiallergic drugs (Bristol et al., 1978).

5. Organic Light Emitting Diodes Applications

9H-xanthene derivatives have also been explored for their applications in organic light emitting diodes (OLEDs). Their photophysical properties and thermal stability make them suitable for use as emitter layers in OLEDs (Nasiri et al., 2021).

Properties

IUPAC Name

9H-xanthene-9-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-16-14(17)13-9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)13/h1-8,13H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVNAWMSFFMKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970187
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672120
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5484-20-8
Record name 9H-Xanthene-9-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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